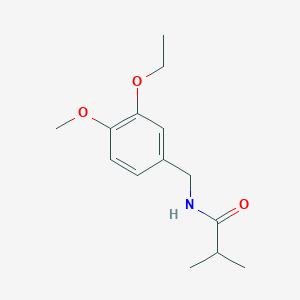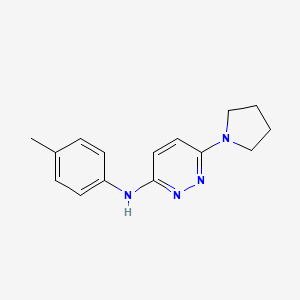![molecular formula C16H12FN3O3 B5346659 N-(4-fluorophenyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5346659.png)
N-(4-fluorophenyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as FP-1 and has been extensively studied for its various properties.
Mécanisme D'action
The mechanism of action of FP-1 is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting the activity of COX-2, FP-1 may reduce inflammation and pain.
Biochemical and Physiological Effects:
FP-1 has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. FP-1 has also been shown to inhibit the activity of acetylcholinesterase, which is an enzyme involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting the activity of acetylcholinesterase, FP-1 may increase the levels of acetylcholine in the brain, which may improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using FP-1 in lab experiments is its potential therapeutic applications. FP-1 has been shown to exhibit various pharmacological activities, which make it a promising candidate for drug development. However, one of the limitations of using FP-1 in lab experiments is its low solubility in water, which may limit its bioavailability.
Orientations Futures
There are several future directions for the research on FP-1. One of the future directions is to study the structure-activity relationship of FP-1 to identify the key structural features responsible for its pharmacological activities. Another future direction is to study the potential of FP-1 as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, the development of novel formulations of FP-1 with improved solubility and bioavailability may also be a future direction for research.
Méthodes De Synthèse
The synthesis of FP-1 involves the reaction of 4-fluoroaniline with 2-furylacrylic acid to form the intermediate 4-fluoro-N-(2-furyl)-3-oxobutanamide. This intermediate is then reacted with hydrazine hydrate to form 4-fluoro-N-(2-furyl)-3-hydrazinobutanamide, which is further reacted with ethyl chloroacetate to obtain the final product, N-(4-fluorophenyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide.
Applications De Recherche Scientifique
FP-1 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. FP-1 has also been studied for its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O3/c17-11-3-5-12(6-4-11)18-15(21)10-20-16(22)8-7-13(19-20)14-2-1-9-23-14/h1-9H,10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHZXZKFFPEACZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5346579.png)
![N-(5-chloropyridin-2-yl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B5346590.png)
![N-ethyl-N-(4-pyridinylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5346592.png)

![N-isopropyl-2-oxo-2-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)acetamide](/img/structure/B5346622.png)
![(1R,5S,11aS)-3-(1,3-benzothiazol-2-yl)decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5346634.png)
![9-imino-12-(2-thienyl)-10,11-dioxatricyclo[6.2.2.0~1,6~]dodecane-7,7,8-tricarbonitrile](/img/structure/B5346642.png)
![N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]cyclopentanamine hydrochloride](/img/structure/B5346646.png)
![4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5346653.png)
![4-{[2-(2-phenylethyl)-1-piperidinyl]sulfonyl}morpholine](/img/structure/B5346655.png)
![1-[(2,2-difluorocyclopropyl)carbonyl]-4-(2-fluorophenoxy)piperidine-4-carboxylic acid](/img/structure/B5346664.png)
![6-(2,3-dimethoxyphenyl)-3-[(2-fluorobenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5346666.png)

![4-methyl-3-[(2-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5346672.png)